(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

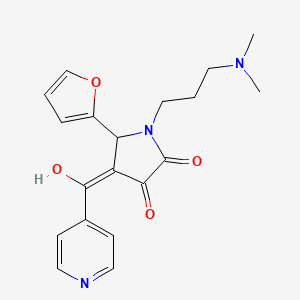

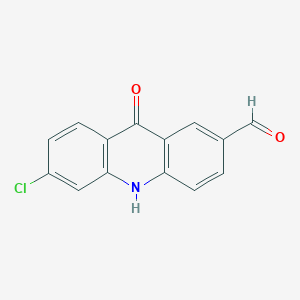

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a chemical compound with a complex structure. It has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The InChI code for a similar compound,(4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL, is 1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H . This provides a detailed representation of the molecular structure, but a full analysis would require more specific information or computational chemistry tools. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available literature. A similar compound,(4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL, has a molecular weight of 244.7 and is described as a white to yellow solid .

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its role as an inhibitor of ENTs, which are integral in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENT inhibitors have potential applications in treating cardiovascular diseases and cancer therapy. The compound is more selective to ENT2 over ENT1, which could lead to the development of new therapeutic agents that target specific ENTs .

Anticancer Activity

Piperazine derivatives, including the one , have been synthesized and evaluated for their anticancer properties. These compounds have shown potent antitumor activity against various tumor cell lines, indicating their potential use in anticancer drug development.

Antimicrobial Applications

The structural analogs of this compound have been explored for their antimicrobial efficacy. For instance, benzimidazole derivatives synthesized from similar piperazine compounds have shown promise in inhibiting urease enzymes, which can help prevent ureolytic bacterial infections .

Antifungal Agents

Some derivatives of piperazine have been synthesized as potential antifungal agents. These compounds have been tested against various fungal strains, and certain analogs have displayed fungicidal activity, suggesting their use in antifungal therapies .

Neuropharmacological Properties

Piperazine derivatives are known for their wide range of neuropharmacological activities. They have been used as antidepressants, anxiolytics, anti-Alzheimer’s, anti-Parkinson’s, and anticonvulsant agents. The compound could be modified to enhance these properties for clinical applications .

Enzyme Inhibition for Bacterial Infection Prevention

The compound has been part of studies aiming to synthesize novel series of derivatives that target enzymes like urease. By inhibiting such enzymes, these compounds can serve as a method for preventing infections caused by ureolytic bacteria .

Mechanism of Action

Future Directions

properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O/c25-20-6-8-21(9-7-20)28-10-12-29(13-11-28)24(31)19-15-30(16-19)23-14-22(26-17-27-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVZQUMOHPQTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2882155.png)

![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2882162.png)

![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)

![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2882165.png)

![2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882166.png)

![2-chloro-N-{3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2882169.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2882170.png)

![benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate](/img/structure/B2882172.png)

![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)